1H-Imidazole-1-sulfonyl azide

Catalog No.
S1496152
CAS No.
952234-37-6
M.F
C3H3N5O2S
M. Wt
173.16 g/mol
Availability
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1H-Imidazole-1-sulfonyl azide

CAS Number

952234-37-6

Product Name

1H-Imidazole-1-sulfonyl azide

IUPAC Name

N-diazoimidazole-1-sulfonamide

Molecular Formula

C3H3N5O2S

Molecular Weight

173.16 g/mol

InChI

InChI=1S/C3H3N5O2S/c4-6-7-11(9,10)8-2-1-5-3-8/h1-3H

InChI Key

GFRDSYFROJUKBF-UHFFFAOYSA-N

SMILES

C1=CN(C=N1)S(=O)(=O)N=[N+]=[N-]

Synonyms

Imidazole-1-sulfonyl azide

Canonical SMILES

C1=CN(C=N1)S(=O)(=O)N=[N+]=[N-]

1H-Imidazole-1-sulfonyl azide is an organic azide compound that serves as a valuable reagent in organic synthesis, particularly noted for its role as a diazo-transfer reagent. This compound is characterized by its ability to facilitate the conversion of primary amines and ammonium salts into azides, which are essential intermediates in various

The primary chemical reaction involving 1H-Imidazole-1-sulfonyl azide is the diazo-transfer reaction. In this process, the compound converts primary amines or ammonium salts into azides, often catalyzed by metal salts such as copper(II), nickel(II), zinc(II), and cobalt(II) . The reaction conditions are generally mild, allowing for room temperature processing to minimize the risk of decomposition. The general mechanism involves the transfer of the diazo group ( N2\text{ N}_2) to the amine substrate, effectively reversing the Staudinger reaction under basic conditions .

Common Reagents and Conditions

  • Reagents: Copper(II) sulfate, nickel(II) chloride, zinc(II) acetate, cobalt(II) chloride.
  • Conditions: Typically conducted at room temperature to prevent decomposition.

1H-Imidazole-1-sulfonyl azide has garnered interest in biological applications due to its utility in bioorthogonal click chemistry. This technique allows for the selective labeling of biomolecules without disrupting biological processes, making it a powerful tool in biochemical research. Its ability to form stable covalent bonds with biomolecules enables researchers to track and manipulate biological interactions effectively.

The synthesis of 1H-Imidazole-1-sulfonyl azide has evolved to enhance safety and efficiency. Traditional methods involved generating potentially explosive intermediates such as hydrazoic acid and sulfuryl diazide. Recent advancements have focused on producing the more stable hydrogen sulfate salt through a one-pot reaction that minimizes handling risks associated with hazardous intermediates .

Updated Synthetic Route

A notable method involves:

  • Dissolving sodium azide in acetonitrile.
  • Adding sulfuryl chloride to form an intermediate.
  • Reacting this with imidazole.
  • Neutralizing with saturated sodium bicarbonate and isolating the hydrogen sulfate salt through crystallization.

This updated method significantly reduces the risk of explosion and improves yield and stability .

The applications of 1H-Imidazole-1-sulfonyl azide are diverse:

  • Organic Chemistry: As a diazo-transfer reagent for synthesizing azides.
  • Biochemistry: In bioorthogonal labeling techniques.
  • Pharmaceuticals: In the development of antibiotics and other therapeutic agents.
  • Materials Science: In producing polymers that require azide intermediates .

Interaction studies involving 1H-Imidazole-1-sulfonyl azide primarily focus on its reactivity with primary amines and ammonium salts. These studies help elucidate the mechanisms by which this compound facilitates diazo transfer and its effectiveness compared to other reagents. Understanding these interactions is crucial for optimizing reaction conditions and improving yields in synthetic applications .

Similar Compounds: Comparison with Other Compounds

1H-Imidazole-1-sulfonyl azide is often compared with other sulfonyl azides due to their similar reactivity profiles. Notable comparisons include:

CompoundReactivityStabilityCost
1H-Imidazole-1-sulfonyl azideModerateHigh (especially H2SO4 salt)Low
Trifluoromethanesulfonyl azideHighModerate (explosive)High
Sulfonyl azidesVariableVariesVaries

Unique Features

  • Stability: The hydrogen sulfate salt of 1H-Imidazole-1-sulfonyl azide is significantly more stable than its hydrochloride counterpart, making it safer for handling and storage .
  • Cost-effectiveness: Compared to trifluoromethanesulfonyl azide, 1H-Imidazole-1-sulfonyl azide is less expensive to produce, enhancing its appeal for widespread use in laboratories .

XLogP3

0.9

Dates

Modify: 2023-07-17

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